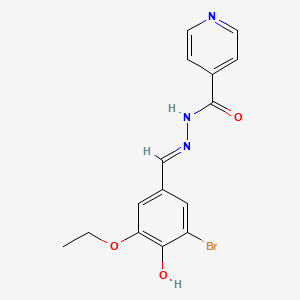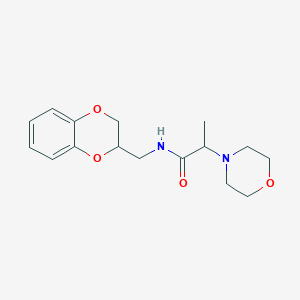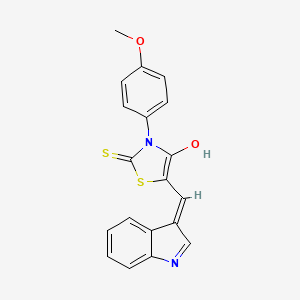![molecular formula C18H17N3O2 B6131139 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Aplicaciones Científicas De Investigación
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been studied for its various biological activities. It has been found to exhibit significant anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antibacterial properties. Moreover, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the growth and proliferation of bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anticancer agent. It has been shown to exhibit significant activity against several cancer cell lines, which makes it a promising candidate for further development. Another advantage is its potential as a photosensitizer in photodynamic therapy. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity. Moreover, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in medicinal chemistry. Another direction is to optimize its synthesis method to improve the yield and availability of the compound. Moreover, further studies are needed to evaluate its potential as a photosensitizer in photodynamic therapy. Additionally, the antibacterial and anti-inflammatory properties of this compound need to be further investigated for their potential applications in the treatment of bacterial infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone can be achieved by several methods. One of the most commonly used methods is the Biginelli reaction. In this reaction, ethyl acetoacetate, benzaldehyde, and urea are reacted in the presence of a catalyst to yield the desired product. Another method involves the reaction of 4-ethoxyaniline with phenylacetaldehyde and ethyl acetoacetate in the presence of a catalyst. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-15-10-8-14(9-11-15)19-18-20-16(12-17(22)21-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOVCANCQHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)



![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)